
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and insulin secretion.
Mécanisme D'action
DPP-IV is an enzyme that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. By inhibiting DPP-IV activity, N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
Studies have shown that N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide improves glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and improve immune function in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide is its selectivity for DPP-IV, which allows for specific inhibition of this enzyme without affecting other related enzymes. However, it is important to note that the effects of DPP-IV inhibition may vary depending on the experimental model and the specific conditions used. Additionally, the use of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide may not be suitable for all experimental designs, and researchers should carefully consider the potential limitations and confounding factors.
Orientations Futures
There are several potential future directions for research on N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide. One area of interest is the investigation of its effects on other physiological processes beyond glucose metabolism and immune function, such as cardiovascular function and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide and to identify potential targets for therapeutic intervention. Finally, the development of more selective and potent DPP-IV inhibitors may provide new opportunities for the treatment of diabetes and other related diseases.
Méthodes De Synthèse
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 3-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-diethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of DPP-IV in various physiological and pathological processes. It has been shown to be effective in inhibiting DPP-IV activity in vitro and in vivo, and has been used to study the effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and immune function.
Propriétés
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-7-9-18-10-8-15)5-6-14-13(17)11-3-1-2-4-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYUHWAFALCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

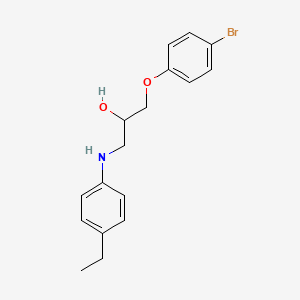
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
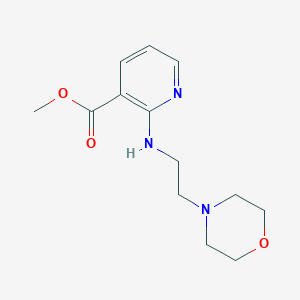
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
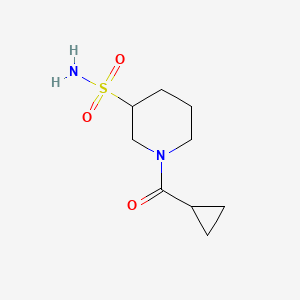
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
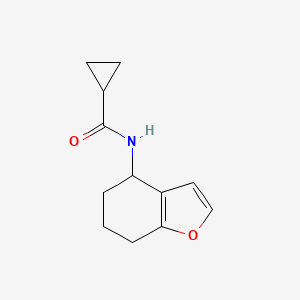
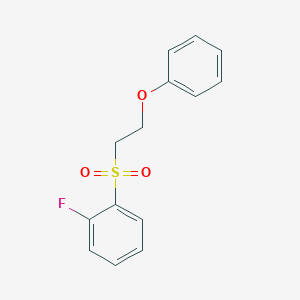

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
